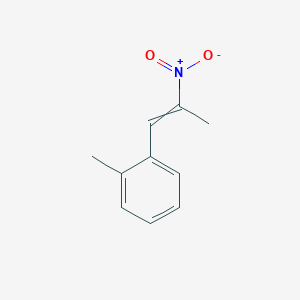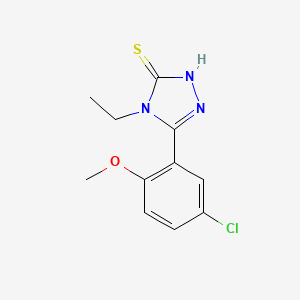
5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CMTT) is an organic compound with a wide range of applications in scientific research. It is a triazole derivative with a thiol group at the 3-position, and is also known as 5-chloro-2-methoxy-N-ethyl-N′-phenyl-1,2,4-triazole-3-thiol. It is a relatively new compound, having only been discovered in 2012. CMTT has been found to be a useful tool in a variety of scientific studies, such as drug design, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
Molecular Stability and Docking Studies
- A study focused on benzimidazole derivatives, including triazole-thiones, investigated their tautomeric properties, conformations, and potential anti-cancer properties using density functional theory and molecular docking (Karayel, 2021).
Synthesis and Physicochemical Properties
- Research on the synthesis of acetonitrilothio-1,2,4-triazoles, related to 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, revealed potential pharmacological activities such as antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).
Pyrazole and Triazole Derivative Synthesis
- Research indicated the significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, highlighting the chemical modification possibilities and the likelihood of interaction with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activity Studies
- A study investigated the antimicrobial activity of new compounds based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, showing that the introduction of a methoxyphenyl radical significantly increases antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Alkylation and Characterization
- Research on 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol included alkylation to produce new compounds, characterized by IR, NMR spectroscopy, and elemental analysis (Wurfer & Badea, 2021).
Anti-inflammatory Activity
- S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibited anti-inflammatory activity, as part of a study synthesizing new derivatives (Labanauskas et al., 2004).
Cholinesterase Inhibition
- A study on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols explored their cholinesterase inhibitory potential, revealing significant bioactivity through in vitro and in silico analysis (Arfan et al., 2018).
Synthesis and Antimicrobial Activities
- Novel 1,2,4-triazole derivatives were synthesized, including Schiff base and Mannich base derivatives, with a focus on their antimicrobial activities (Bektaş et al., 2007).
Alkylation and Cyanoethylation
- The reactions of 1,2,4-triazole-3-thiols with various compounds yielded new 3-sulfanyl-1,2,4-triazoles, explored for their potential chemical applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Corrosion Inhibition Studies
- Benzimidazole derivatives, related to 1,2,4-triazole-3-thiols, were studied for their potential as corrosion inhibitors for mild steel, providing insights into industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Propriétés
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-3-15-10(13-14-11(15)17)8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCJLZNTDPXCNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351489 |
Source


|
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
369394-90-1 |
Source


|
| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


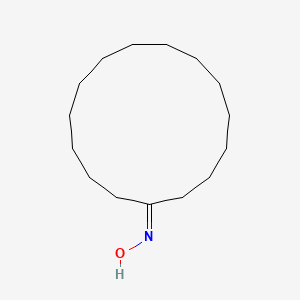
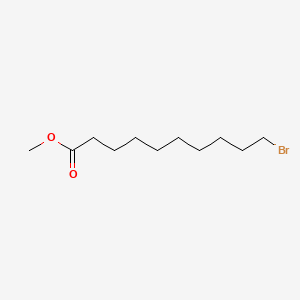


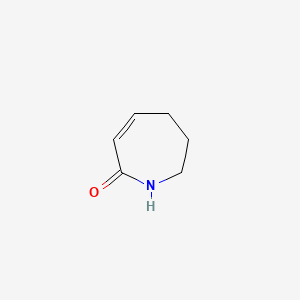
![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
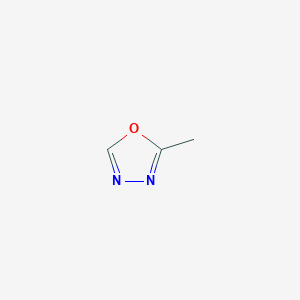
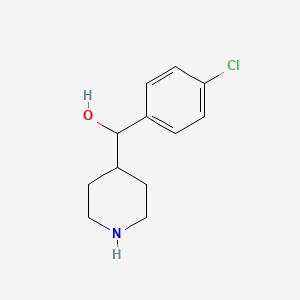
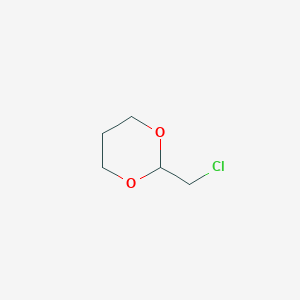


![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
